molecular formula C8H10O3S B6241084 2-ethylbenzene-1-sulfonic acid CAS No. 91-24-7

2-ethylbenzene-1-sulfonic acid

Cat. No. B6241084
CAS RN: 91-24-7
M. Wt: 186.2
InChI Key:
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Description

2-Ethylbenzene-1-sulfonic acid (EBSA) is a sulfonated aromatic compound derived from 2-ethylbenzene. It is a colorless, water-soluble, and thermally stable organic compound with a wide range of applications in various fields such as chemical synthesis, pharmaceuticals, and materials science. EBSA has been used in various scientific research applications, including as a reagent for the synthesis of pharmaceuticals and as an additive in the production of polymers. In addition, EBSA has been studied for its biochemical and physiological effects, and its potential as a therapeutic agent.

Scientific Research Applications

2-ethylbenzene-1-sulfonic acid has been used in various scientific research applications, including as a reagent for the synthesis of pharmaceuticals and as an additive in the production of polymers. It has been used as a reagent in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. In addition, 2-ethylbenzene-1-sulfonic acid has been used as an additive in the production of polymers, such as polyurethanes and polyesters. 2-ethylbenzene-1-sulfonic acid can also be used as a catalyst in the production of polymers, such as polycarbonates.

Mechanism of Action

The mechanism of action of 2-ethylbenzene-1-sulfonic acid has not been fully elucidated. However, it is believed that 2-ethylbenzene-1-sulfonic acid acts as a proton donor in the synthesis of pharmaceuticals and polymers, as well as in the production of polymers. It has also been suggested that 2-ethylbenzene-1-sulfonic acid may act as a Lewis acid in certain reactions, such as the sulfonation of 2-ethylbenzene.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-ethylbenzene-1-sulfonic acid have not been extensively studied. However, it has been suggested that 2-ethylbenzene-1-sulfonic acid may have anti-inflammatory, antifungal, and antimicrobial properties. In addition, 2-ethylbenzene-1-sulfonic acid has been shown to be non-toxic in animal studies.

Advantages and Limitations for Lab Experiments

2-ethylbenzene-1-sulfonic acid has several advantages for use in lab experiments. It is a colorless, water-soluble, and thermally stable compound, making it easy to store and use. In addition, it is relatively inexpensive and readily available. However, 2-ethylbenzene-1-sulfonic acid has several limitations for use in lab experiments. It is a corrosive compound and can cause skin irritation, and it is also highly flammable.

Future Directions

There are several potential future directions for 2-ethylbenzene-1-sulfonic acid research. These include further investigation of its biochemical and physiological effects, as well as its potential as a therapeutic agent. In addition, further research could be conducted on the synthesis of 2-ethylbenzene-1-sulfonic acid, as well as its use as a reagent for the synthesis of pharmaceuticals and as an additive in the production of polymers. Finally, further research could be conducted on the mechanism of action of 2-ethylbenzene-1-sulfonic acid, as well as its potential toxicity.

Synthesis Methods

2-ethylbenzene-1-sulfonic acid can be synthesized by sulfonation of 2-ethylbenzene using sulfuric acid. This reaction is typically carried out at elevated temperatures, such as 150-200°C, in the presence of a catalyst, such as antimony pentachloride. The sulfuric acid acts as a proton donor, while the antimony pentachloride acts as a Lewis acid. The reaction produces a mixture of 2-ethylbenzene-1-sulfonic acid and other sulfonated aromatic compounds, which can be separated by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-ethylbenzene-1-sulfonic acid can be achieved through the sulfonation of 2-ethylbenzene with sulfuric acid.", "Starting Materials": [ "2-ethylbenzene", "sulfuric acid", "water" ], "Reaction": [ "Add 2-ethylbenzene dropwise to a mixture of sulfuric acid and water while stirring vigorously.", "Maintain the temperature of the reaction mixture between 0-5°C.", "After the addition is complete, continue stirring the reaction mixture for an additional 2-3 hours at 0-5°C.", "Allow the reaction mixture to warm to room temperature and then pour it into ice-cold water.", "Collect the precipitated 2-ethylbenzene-1-sulfonic acid by filtration and wash it with cold water.", "Dry the product under vacuum at room temperature." ] }

CAS RN

91-24-7

Product Name

2-ethylbenzene-1-sulfonic acid

Molecular Formula

C8H10O3S

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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